molecular formula C42H12F78N3O6P3 B12319055 Hexakis(1H,1H-perfluoroheptoxy)phosphazene

Hexakis(1H,1H-perfluoroheptoxy)phosphazene

Cat. No.: B12319055
M. Wt: 2229.4 g/mol
InChI Key: CWFMYSJBFUDCPW-UHFFFAOYSA-N
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Description

Hexakis(1H,1H-perfluoroheptoxy)phosphazene is a complex organic molecule characterized by a central phosphazene core surrounded by six perfluoroheptoxy groups. This compound is notable for its symmetrical, cage-like structure and its highly fluorinated nature, which imparts unique properties such as low surface energy and high thermal stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexakis(1H,1H-perfluoroheptoxy)phosphazene typically involves the reaction of hexachlorocyclotriphosphazene with perfluoroheptanol in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphazene core. The general reaction scheme is as follows:

(NPCl2)3+6C7F15OH(NP(OC7F15)2)3+6HCl\text{(NPCl}_2\text{)}_3 + 6 \text{C}_7\text{F}_{15}\text{OH} \rightarrow \text{(NP(OC}_7\text{F}_{15}\text{)}_2\text{)}_3 + 6 \text{HCl} (NPCl2​)3​+6C7​F15​OH→(NP(OC7​F15​)2​)3​+6HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and purification systems is common in industrial settings to enhance efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

Hexakis(1H,1H-perfluoroheptoxy)phosphazene undergoes various chemical reactions, including:

    Substitution Reactions: The perfluoroheptoxy groups can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The phosphazene core can undergo oxidation and reduction reactions, although these are less common due to the stability of the compound.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles such as amines or thiols.

    Oxidation and Reduction: Can be carried out using oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can modify the oxidation state of the phosphazene core .

Scientific Research Applications

Hexakis(1H,1H-perfluoroheptoxy)phosphazene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Hexakis(1H,1H-perfluoroheptoxy)phosphazene is primarily related to its ability to interact with other molecules through its highly fluorinated perfluoroheptoxy groups. These interactions can influence the behavior of the compound in various environments, such as enhancing its solubility in non-polar solvents or stabilizing complexes with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hexakis(1H,1H-perfluoroheptoxy)phosphazene is unique due to its specific combination of perfluoroheptoxy groups and phosphazene core, which imparts distinct properties such as low surface energy and high thermal stability. These properties make it particularly suitable for applications requiring non-stick and hydrophobic characteristics .

Properties

Molecular Formula

C42H12F78N3O6P3

Molecular Weight

2229.4 g/mol

IUPAC Name

2,2,4,4,6,6-hexakis(2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptoxy)-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene

InChI

InChI=1S/C42H12F78N3O6P3/c43-7(44,13(55,56)19(67,68)25(79,80)31(91,92)37(103,104)105)1-124-130(125-2-8(45,46)14(57,58)20(69,70)26(81,82)32(93,94)38(106,107)108)121-131(126-3-9(47,48)15(59,60)21(71,72)27(83,84)33(95,96)39(109,110)111,127-4-10(49,50)16(61,62)22(73,74)28(85,86)34(97,98)40(112,113)114)123-132(122-130,128-5-11(51,52)17(63,64)23(75,76)29(87,88)35(99,100)41(115,116)117)129-6-12(53,54)18(65,66)24(77,78)30(89,90)36(101,102)42(118,119)120/h1-6H2

InChI Key

CWFMYSJBFUDCPW-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OP1(=NP(=NP(=N1)(OCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(OCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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